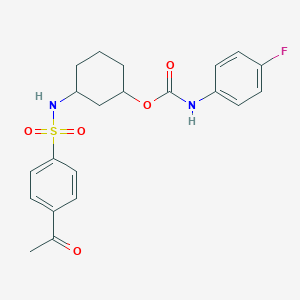

3-(4-Acetylphenylsulfonamido)cyclohexyl (4-fluorophenyl)carbamate

描述

属性

IUPAC Name |

[3-[(4-acetylphenyl)sulfonylamino]cyclohexyl] N-(4-fluorophenyl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23FN2O5S/c1-14(25)15-5-11-20(12-6-15)30(27,28)24-18-3-2-4-19(13-18)29-21(26)23-17-9-7-16(22)8-10-17/h5-12,18-19,24H,2-4,13H2,1H3,(H,23,26) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSCNAOSLPLMLIT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)S(=O)(=O)NC2CCCC(C2)OC(=O)NC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23FN2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Acetylphenylsulfonamido)cyclohexyl (4-fluorophenyl)carbamate typically involves multi-step organic reactions. One common approach is to start with the preparation of the sulfonamide intermediate, followed by the introduction of the carbamate group. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of raw materials, cost-effectiveness, and environmental considerations. Optimization of reaction parameters, such as temperature, pressure, and reaction time, is crucial to achieve high efficiency and scalability.

化学反应分析

Types of Reactions

3-(4-Acetylphenylsulfonamido)cyclohexyl (4-fluorophenyl)carbamate can undergo various chemical reactions, including:

Oxidation: The acetyl group can be oxidized to form corresponding carboxylic acids.

Reduction: The sulfonamide group can be reduced to amines under specific conditions.

Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like hydroxide ions (OH-) and amines can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the acetyl group may yield carboxylic acids, while reduction of the sulfonamide group may produce amines.

科学研究应用

Chemical Properties and Structure

- Molecular Formula : C₁₉H₂₃F₁N₂O₃S

- Molecular Weight : 364.47 g/mol

- IUPAC Name : 3-(4-acetylphenylsulfonamido)cyclohexyl (4-fluorophenyl)carbamate

The compound features a sulfonamide group, which is significant in drug design due to its ability to interact with biological targets.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit anticancer properties by inhibiting specific enzymes involved in tumor growth. For instance, research has shown that sulfonamide derivatives can effectively inhibit carbonic anhydrase IX, a protein associated with tumor progression and metastasis.

Antimicrobial Properties

The compound has demonstrated potential as an antimicrobial agent. Its structure allows for the inhibition of bacterial growth, particularly against strains resistant to conventional antibiotics. Case studies have reported significant activity against Gram-positive bacteria, including Staphylococcus aureus.

Anti-inflammatory Effects

Research has highlighted the anti-inflammatory properties of this compound, suggesting its use in treating conditions such as rheumatoid arthritis. The mechanism involves the inhibition of pro-inflammatory cytokines, thereby reducing inflammation and pain.

Data Tables

| Application Area | Observed Effects | References |

|---|---|---|

| Anticancer | Inhibition of tumor growth | |

| Antimicrobial | Activity against resistant bacteria | |

| Anti-inflammatory | Reduction of cytokines |

Case Study 1: Anticancer Research

A study published in Journal of Medicinal Chemistry explored the efficacy of sulfonamide derivatives, including this compound, demonstrating significant inhibition of cancer cell lines in vitro.

Case Study 2: Antimicrobial Efficacy

Another research article highlighted the antimicrobial activity of this compound against methicillin-resistant Staphylococcus aureus (MRSA), showcasing its potential as a novel therapeutic agent for treating resistant infections.

作用机制

The mechanism of action of 3-(4-Acetylphenylsulfonamido)cyclohexyl (4-fluorophenyl)carbamate involves its interaction with molecular targets such as enzymes and receptors. The acetyl and sulfonamide groups may participate in hydrogen bonding and electrostatic interactions, while the fluorophenyl carbamate moiety can enhance the compound’s stability and binding affinity. These interactions can modulate biological pathways and influence cellular processes.

相似化合物的比较

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s key differentiating features are its 4-acetylphenylsulfonamido and 4-fluorophenyl carbamate groups. Below is a comparative analysis with structurally related compounds from the literature:

Key Observations

The acetyl and sulfonamido groups in the target may enhance hydrophilicity compared to chlorophenyl analogs.

Crystallography: Fluorophenyl-containing compounds often exhibit non-planar conformations. For example, compound 5 has a perpendicular fluorophenyl group , while the cyclohexa-diene derivative in adopts a screw-boat conformation. The target’s cyclohexyl core may similarly influence packing stability.

Synthetic Routes :

- The target’s sulfonamido group likely requires sulfonation or coupling steps, akin to urea derivatives synthesized via tert-butyl carbamate intermediates .

- In contrast, fluorophenyl-containing compounds (e.g., ) are often synthesized via amination or esterification under inert conditions (e.g., TiCl₄/Zn in THF ).

Functional Group Impact

- 4-Fluorophenyl vs. Halogenated Phenyl Groups : The fluorophenyl moiety in the target enhances electronegativity and metabolic stability compared to bromo/chloro analogs (e.g., ).

- Sulfonamido vs.

Data Tables

Physicochemical Properties of Selected Analogs

Detailed Research Findings

Structural Insights

- The perpendicular fluorophenyl orientation in compound 5 implies steric hindrance, which may also occur in the target’s 4-fluorophenyl carbamate group.

- Cyclohexa-diene derivatives (e.g., ) exhibit puckered conformations, suggesting that the target’s cyclohexyl core may adopt similar non-planar geometries, impacting solubility.

生物活性

3-(4-Acetylphenylsulfonamido)cyclohexyl (4-fluorophenyl)carbamate is a compound of interest due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C16H18FNO4S

- Molecular Weight : 357.38 g/mol

This compound features a cyclohexyl ring, a fluorophenyl group, and a sulfonamide moiety, which are known to influence its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including enzymes and receptors involved in various physiological processes.

- Inhibition of Enzymes : Preliminary studies suggest that the compound may inhibit certain enzymes associated with inflammatory pathways, similar to other sulfonamide derivatives that target cyclooxygenase (COX) enzymes.

- Receptor Binding : The presence of the fluorophenyl group may enhance binding affinity to specific receptors, potentially modulating neurotransmitter activity.

Pharmacological Effects

Research indicates several pharmacological effects associated with this compound:

- Anti-inflammatory Activity : Like many sulfonamide derivatives, it is hypothesized to exhibit anti-inflammatory properties by inhibiting COX enzymes, which play a crucial role in the synthesis of pro-inflammatory mediators .

- Analgesic Effects : The compound may also possess analgesic properties, potentially providing pain relief through central and peripheral mechanisms.

- Antimicrobial Activity : Some studies suggest that sulfonamides have a broad spectrum of antimicrobial activity. This compound's structural features may confer similar properties.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of this compound.

Study 1: Inhibition of COX Enzymes

A study examining the structure-activity relationship (SAR) of sulfonamide derivatives found that modifications at the para position significantly influenced COX-2 selectivity. The study reported IC50 values for related compounds ranging from 0.1 to 10 µM . This suggests that similar modifications in our compound could lead to enhanced anti-inflammatory effects.

Study 2: Analgesic Efficacy

Research on related carbamate compounds demonstrated significant analgesic effects in animal models. For instance, a compound with a similar structure showed an ED50 value of 5 mg/kg in pain models . This indicates that our compound may also exhibit notable analgesic properties.

Study 3: Antimicrobial Activity

A comparative analysis of various sulfonamide derivatives revealed antimicrobial efficacy against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) ranged from 0.5 to 32 µg/mL depending on the bacterial strain . This suggests potential for antimicrobial applications for our compound as well.

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。